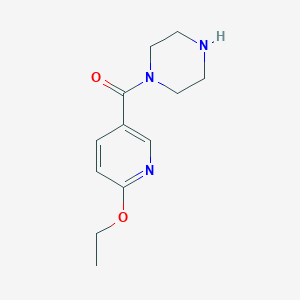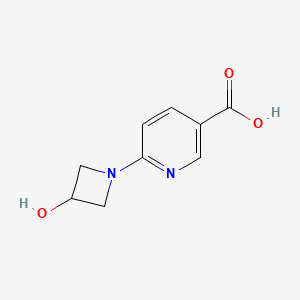
5-エチル-4-ヒドロキシ-6-メチル-2-オキソ-1,2-ジヒドロピリジン-3-カルボン酸エチル
概要
説明
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C9H11NO4 . It is used as a building block for various chemical compounds and for the synthesis of analogs of Lucanthone, which have antitumor and bactericidal properties .
Molecular Structure Analysis
The molecular structure of Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has a molecular weight of 197.19. It has a melting point of 216-222°C and a predicted boiling point of 362.9±42.0 °C. The predicted density is 1.308±0.06 g/cm3 .科学的研究の応用
神経保護剤開発
この化合物は、神経保護特性を持つ新規化合物の合成における潜在的な構成要素として特定されています 。研究者は、同様の構造を使用してトリアゾール-ピリミジンハイブリッドを合成しており、神経細胞を損傷から保護することに有望な結果を示しています。これらの化合物は、神経変性疾患や外傷性脳損傷の治療に不可欠なものとなる可能性があります。
抗神経炎症アプリケーション
この化合物の誘導体の抗炎症特性、特に神経炎症の文脈において、が調査されています 。これらの誘導体は、ミクログリア細胞におけるTNF-αなどの炎症性サイトカインの産生を阻害することにより、中枢神経系の炎症を軽減する可能性があり、多発性硬化症やアルツハイマー病などの状態に対する治療的経路を提供します。
抗菌性および抗腫瘍合成
5-エチル-4-ヒドロキシ-6-メチル-2-オキソ-1,2-ジヒドロピリジン-3-カルボン酸エチルは、ルカンソンのアナログ合成における前駆体として機能します 。これらのアナログは、抗腫瘍特性と殺菌特性を示しており、新しい癌療法や抗生物質の開発における使用を示唆しています。
染料および写真化学薬品製造
この化合物の誘導体は、ジアゾニウム塩と反応してジアゾニウム化合物を形成し、これは染料や写真化学薬品の製造に不可欠です 。この用途は、繊維産業や写真産業において、着色剤や光反応性物質の製造にとって重要です。
有機合成中間体
有機合成における中間体として、この化合物は、構造的に多様なさまざまな分子を生成するために使用できます 。その反応性と官能基は、医薬品や農薬用の複雑な有機化合物を構築するための汎用性の高い出発物質となります。
Safety and Hazards
将来の方向性
While specific future directions for “Ethyl 5-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate” are not available, the related compound, Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, is used for the synthesis of analogs of Lucanthone, which have antitumor and bactericidal properties . This suggests potential future directions in the development of new antitumor and bactericidal agents.
作用機序
Target of Action
Similar compounds are known to interact with various cellular targets, including enzymes, receptors, and ion channels, which play crucial roles in cellular function and homeostasis .
Mode of Action
It is likely that it interacts with its targets in a manner that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds are known to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds are generally absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds are known to have a variety of effects, including modulation of enzyme activity, alteration of cell signaling pathways, and changes in gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
特性
IUPAC Name |
ethyl 5-ethyl-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-4-7-6(3)12-10(14)8(9(7)13)11(15)16-5-2/h4-5H2,1-3H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJUKVFYYIJQQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1O)C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

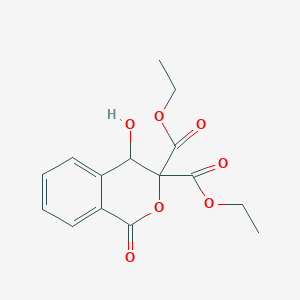
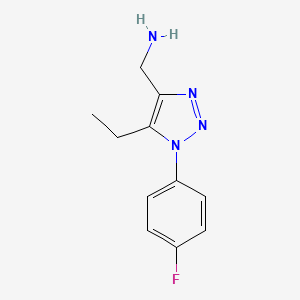
![1-[(2-chloro-6-fluorophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1489252.png)

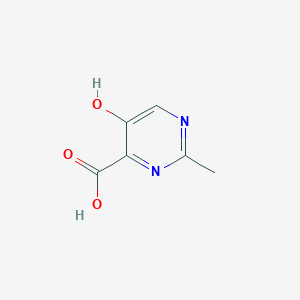
![6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1489258.png)

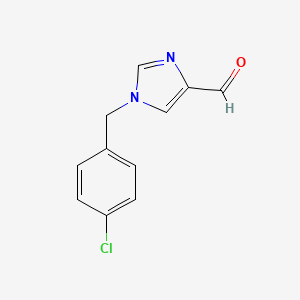
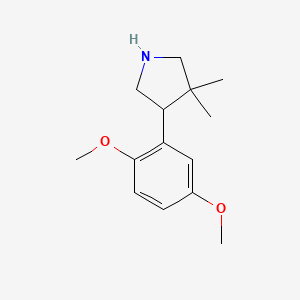
![3-(3-aminopropyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1489265.png)
